Infree

Übersicht

Beschreibung

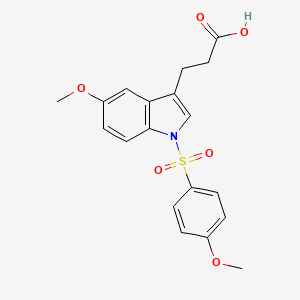

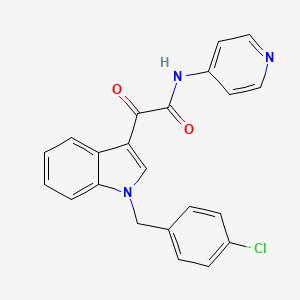

Indometacin farnesil is a prodrug of the nonsteroidal anti-inflammatory drug (NSAID) indometacin. It was designed to reduce the occurrence of side effects by esterifying the carboxyl group on indometacin with farnesol . This compound was first approved in Japan in 1991 and is available under the trade names Infree and Dialon .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Indometacin-Farnesyl wird durch Veresterung von Indometacin mit Farnesol synthetisiert. Der Veresterungsprozess beinhaltet die Reaktion der Carboxylgruppe von Indometacin mit der Hydroxylgruppe von Farnesol unter sauren oder basischen Bedingungen . Die Reaktion erfordert typischerweise einen Katalysator, wie z. B. Schwefelsäure oder p-Toluolsulfonsäure, und wird bei erhöhten Temperaturen durchgeführt, um die Bildung der Esterbindung zu erleichtern .

Industrielle Produktionsverfahren: In industriellen Umgebungen folgt die Synthese von Indometacin-Farnesyl ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten . Das Produkt wird dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um Verunreinigungen zu entfernen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Indometacin-Farnesyl unterliegt einer Hydrolyse, um den Wirkstoff Indometacin freizusetzen . Diese Hydrolyse kann in Gegenwart von Wasser oder biologischen Flüssigkeiten stattfinden, die durch hydrolytische Enzyme katalysiert wird . Die Verbindung kann auch Oxidations- und Reduktionsreaktionen eingehen, abhängig von den verwendeten Reagenzien und Bedingungen .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Wasser oder biologische Flüssigkeiten, hydrolytische Enzyme.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte, die gebildet werden:

Hydrolyse: Indometacin und Farnesol.

Oxidation und Reduktion: Verschiedene oxidierte oder reduzierte Derivate von Indometacin-Farnesyl.

Wissenschaftliche Forschungsanwendungen

Indometacin-Farnesyl wurde ausgiebig auf seine entzündungshemmenden Eigenschaften untersucht. Es hat sich gezeigt, dass es die Ansammlung von entzündungsbedingtem Exsudatfluid und die Migration von Leukozyten in das Exsudat hemmt . Die Verbindung wird in der Forschung zur Untersuchung von Entzündungs- und Schmerzmechanismen sowie bei der Entwicklung neuer entzündungshemmender Therapien eingesetzt . Darüber hinaus findet es Anwendung bei der Untersuchung der Prostaglandinsynthese und ihrer Rolle bei Entzündungen .

5. Wirkmechanismus

Indometacin-Farnesyl entfaltet seine Wirkungen durch die Freisetzung von Indometacin bei Hydrolyse . Indometacin ist ein nicht-selektiver Inhibitor der Cyclooxygenase (COX)-Enzyme, die für die Synthese von Prostaglandinen verantwortlich sind . Durch die Hemmung von COX-1 und COX-2 reduziert Indometacin die Produktion von Prostaglandinen, wodurch Entzündungen, Schmerzen und Fieber verringert werden . Die Veresterung mit Farnesol trägt dazu bei, die gastrointestinalen Nebenwirkungen zu reduzieren, die üblicherweise mit Indometacin verbunden sind .

Ähnliche Verbindungen:

Indometacin: Die Stammverbindung von Indometacin-Farnesyl, die als NSAR verwendet wird.

Aspirin: Ein weiteres NSAR, das COX-Enzyme hemmt, jedoch mit einer anderen chemischen Struktur.

Ibuprofen: Ein weit verbreitetes NSAR mit ähnlichen entzündungshemmenden Eigenschaften.

Einzigartigkeit: Indometacin-Farnesyl ist insofern einzigartig, als es ein Prodrug ist, das entwickelt wurde, um die Nebenwirkungen von Indometacin zu reduzieren, indem seine chemische Struktur modifiziert wird . Die Veresterung mit Farnesol ermöglicht eine bessere Absorption und eine verringerte gastrointestinale Reizung im Vergleich zu Indometacin . Dies macht Indometacin-Farnesyl zu einer wertvollen Alternative für Patienten, die eine langfristige NSAR-Therapie benötigen, aber anfällig für gastrointestinale Nebenwirkungen sind .

Wirkmechanismus

Indometacin farnesil exerts its effects by releasing indometacin upon hydrolysis . Indometacin is a nonselective inhibitor of the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins . By inhibiting COX-1 and COX-2, indometacin reduces the production of prostaglandins, thereby decreasing inflammation, pain, and fever . The esterification with farnesol helps to reduce gastrointestinal side effects commonly associated with indometacin .

Vergleich Mit ähnlichen Verbindungen

Indometacin: The parent compound of indometacin farnesil, used as an NSAID.

Aspirin: Another NSAID that inhibits COX enzymes but with a different chemical structure.

Ibuprofen: A widely used NSAID with similar anti-inflammatory properties.

Uniqueness: Indometacin farnesil is unique in that it is a prodrug designed to reduce the side effects of indometacin by modifying its chemical structure . The esterification with farnesol allows for better absorption and reduced gastrointestinal irritation compared to indometacin . This makes indometacin farnesil a valuable alternative for patients who require long-term NSAID therapy but are prone to gastrointestinal side effects .

Eigenschaften

IUPAC Name |

3,7,11-trimethyldodeca-2,6,10-trienyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40ClNO4/c1-23(2)9-7-10-24(3)11-8-12-25(4)19-20-40-33(37)22-30-26(5)36(32-18-17-29(39-6)21-31(30)32)34(38)27-13-15-28(35)16-14-27/h9,11,13-19,21H,7-8,10,12,20,22H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIGYZZVJNJVDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC=C(C)CCC=C(C)CCC=C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85801-02-1 | |

| Record name | 3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85801-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.